molecular formula C23H23N7O2S B2537015 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863500-12-3

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2537015
CAS RN: 863500-12-3
M. Wt: 461.54
InChI Key: CJEBLDJUPJHILR-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, a thioether linkage, and a phenylpiperazine moiety. These groups are common in medicinal chemistry and are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The different functional groups present in the molecule would also contribute to its chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as the compound’s size, shape, functional groups, and overall charge can affect its solubility, stability, reactivity, and other properties .

Scientific Research Applications

Enzyme Inhibition and Biological Activities

The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone belongs to a class of molecules with significant potential in scientific research, especially in the development of enzyme inhibitors and the exploration of their biological activities. One of the related compounds has been evaluated as a potential inhibitor of 15-lipoxygenase, an enzyme involved in inflammatory and allergic responses, showing promising IC50 values, indicative of potent inhibitory effects (Asghari et al., 2016).

Antioxidant and Anticancer Properties

Another important application of derivatives similar to the compound is in the evaluation of their antioxidant and anticancer properties. A series of novel derivatives have been synthesized and tested for their antioxidant activity, with some compounds exhibiting significant activity, surpassing even that of well-known antioxidants like ascorbic acid. Additionally, their anticancer activity was assessed against various human cancer cell lines, identifying compounds with considerable cytotoxicity, potentially offering new avenues for cancer treatment strategies (Tumosienė et al., 2020).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, is another significant area of research for compounds like 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. These compounds serve as key intermediates in the development of diverse therapeutic agents, highlighting the synthetic versatility and potential pharmacological applications of such molecules (Abdelriheem et al., 2017).

Kinase Inhibition for Cancer Therapy

Furthermore, some derivatives have been synthesized and evaluated as potent Aurora-A kinase inhibitors, a target of significant interest in cancer therapy due to its role in cell cycle regulation. The identification of compounds with high potency against this kinase could lead to the development of novel anticancer drugs, underscoring the importance of this compound class in therapeutic research (Shaaban et al., 2011).

Antibacterial Applications

Lastly, the antibacterial activity of these compounds, particularly against Gram-positive strains, has been a focus of research, with some compounds showing promising results. This opens up potential applications in the development of new antibiotics, especially in the face of rising antibiotic resistance (Sanad et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Without specific information on this compound or its target, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound would likely involve studying its synthesis, properties, and biological activity. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other compounds, and testing its activity against various biological targets .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2S/c1-32-19-9-7-18(8-10-19)30-22-21(26-27-30)23(25-16-24-22)33-15-20(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEBLDJUPJHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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